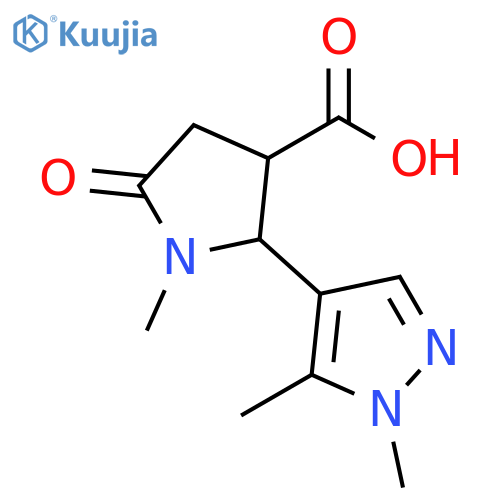Cas no 1522082-11-6 (2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid)

1522082-11-6 structure
商品名:2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
- 3-Pyrrolidinecarboxylic acid, 2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxo-
- 2-(1,5-Dimethyl-1h-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid, mixture of diastereomers
-
- インチ: 1S/C11H15N3O3/c1-6-8(5-12-14(6)3)10-7(11(16)17)4-9(15)13(10)2/h5,7,10H,4H2,1-3H3,(H,16,17)
- InChIKey: SPYWSNQZZHKFOA-UHFFFAOYSA-N
- ほほえんだ: N1(C)C(=O)CC(C(O)=O)C1C1=C(C)N(C)N=C1
2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B431735-100mg |
2-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic Acid |
1522082-11-6 | 100mg |
$ 365.00 | 2022-06-07 | ||
| Chemenu | CM472654-1g |
2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid |
1522082-11-6 | 95%+ | 1g |
$1156 | 2023-01-01 | |
| Enamine | EN300-174407-1g |
2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid, Mixture of diastereomers |
1522082-11-6 | 95% | 1g |
$971.0 | 2023-11-13 | |
| Aaron | AR01BDKJ-50mg |
2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid |
1522082-11-6 | 95% | 50mg |
$336.00 | 2025-02-09 | |
| 1PlusChem | 1P01BDC7-50mg |
2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid |
1522082-11-6 | 95% | 50mg |
$383.00 | 2025-03-19 | |
| 1PlusChem | 1P01BDC7-10g |
2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid |
1522082-11-6 | 95% | 10g |
$5224.00 | 2023-12-21 | |
| Aaron | AR01BDKJ-5g |
2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid |
1522082-11-6 | 95% | 5g |
$3897.00 | 2023-12-15 | |
| Enamine | EN300-174407-5g |
2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid, Mixture of diastereomers |
1522082-11-6 | 95% | 5g |
$2816.0 | 2023-11-13 | |
| 1PlusChem | 1P01BDC7-1g |
2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid |
1522082-11-6 | 95% | 1g |
$1314.00 | 2025-03-19 | |
| 1PlusChem | 1P01BDC7-5g |
2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid |
1522082-11-6 | 95% | 5g |
$3543.00 | 2024-06-20 |
2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid 関連文献
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
1522082-11-6 (2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid) 関連製品
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 81216-14-0(7-bromohept-1-yne)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
